molecular formula C13H21NO2S2 B2872124 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one CAS No. 2034558-23-9

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one

Cat. No. B2872124
CAS RN: 2034558-23-9
M. Wt: 287.44
InChI Key: LUYGIKDMIRVAGN-UHFFFAOYSA-N
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Description

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one is a chemical compound that has been widely studied for its potential application in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research applications. In

Scientific Research Applications

Synthesis and Structural Analysis

Chemical Synthesis and Basic Skeleton of Penicillins

The synthesis of related bicyclic structures, like 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, which shares structural similarities with penicillin-type β-lactams, has been reported. These studies highlight key synthetic steps, including the formation of β-lactam rings, which are crucial for understanding the synthesis of complex molecules like 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one (Chiba et al., 1985).

Conformational Studies and Charge Distribution

Research into the conformation and charge distribution of bicyclic β‐lactams, including studies on derivatives of 7‐oxo‐1‐azabicyclo[3.2.0] heptane, provides insights into the structure-activity relationships crucial for the development of β-lactamase inhibitors. These findings are vital for understanding how modifications in bicyclic structures affect their biological activity (Fernández et al., 1992).

Synthesis of Spirocyclic and Bicyclic Derivatives

Studies have explored the reaction of thiazole derivatives with epoxycycloalkanes, leading to the formation of spirocyclic and bicyclic compounds. This research is significant for developing synthetic methodologies that could be applied to the synthesis of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one, showcasing the versatility of bicyclic structures in chemical synthesis (Blagoev et al., 1999).

Biological Activity and Applications

Antitumor Activity of Bicyclic Derivatives

Research on oxapenam derivatives, which are structurally related to 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one, has revealed their potential antitumor activity. This work includes the investigation of structure-activity relationships among these compounds, highlighting the importance of bicyclic structures in the development of new antitumor agents (Singh & Micetich, 2003).

properties

IUPAC Name

5-(dithiolan-3-yl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S2/c15-13(14-8-11-7-10(14)9-16-11)4-2-1-3-12-5-6-17-18-12/h10-12H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYGIKDMIRVAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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